
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with dimethoxy groups and linked to indolium units through iminoethylene bridges. The presence of tetrafluoroborate anions further stabilizes the structure.
Méthodes De Préparation
The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) typically involves multiple steps, including the formation of the biphenyl core, the introduction of dimethoxy groups, and the coupling with indolium units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The biphenyl core and indolium units can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The iminoethylene bridges can be reduced to form amine derivatives.
Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core and indolium units can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and function. The iminoethylene bridges and tetrafluoroborate anions further enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) stands out due to its unique combination of structural features and reactivity. Similar compounds include:
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) chloride
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bromide
These compounds share the biphenyl core and indolium units but differ in the nature of the anions, which can influence their solubility, stability, and reactivity.
Propriétés
Numéro CAS |
85391-36-2 |
|---|---|
Formule moléculaire |
C40H48B2F8N4O2 |
Poids moléculaire |
790.4 g/mol |
Nom IUPAC |
2-methoxy-4-[3-methoxy-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethylamino]phenyl]-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethyl]aniline;ditetrafluoroborate |
InChI |
InChI=1S/C40H48N4O2.2BF4/c1-39(2)29-13-9-11-15-33(29)43(5)37(39)21-23-41-31-19-17-27(25-35(31)45-7)28-18-20-32(36(26-28)46-8)42-24-22-38-40(3,4)30-14-10-12-16-34(30)44(38)6;2*2-1(3,4)5/h9-20,25-26,41-42H,21-24H2,1-8H3;;/q+2;2*-1 |
Clé InChI |
PGSZJTUZLPAWBG-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1CCNC3=C(C=C(C=C3)C4=CC(=C(C=C4)NCCC5=[N+](C6=CC=CC=C6C5(C)C)C)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



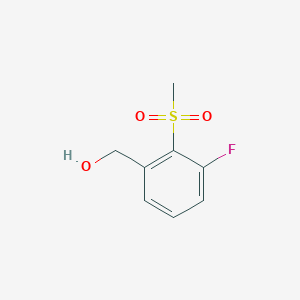

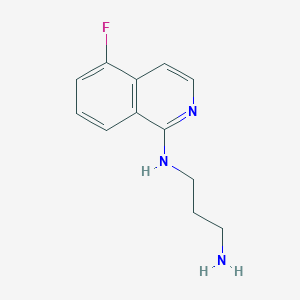
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
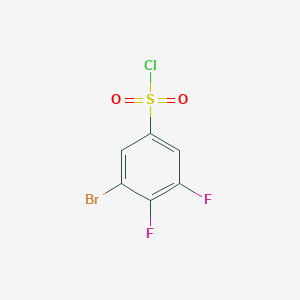
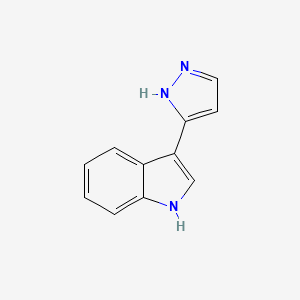


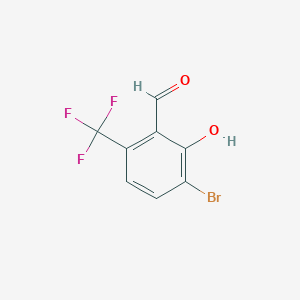
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)


